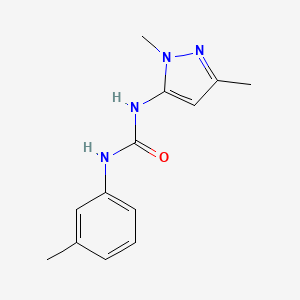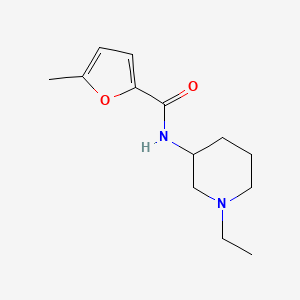![molecular formula C10H15NO4S B7530562 N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide, also known as Dimesna, is a chemical compound that has been extensively studied for its potential therapeutic applications. Dimesna is a sulfhydryl compound that has been shown to have antioxidant properties, making it a promising candidate for use in a variety of medical applications.
Wirkmechanismus
The exact mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide is not fully understood, but it is believed to work by scavenging free radicals and protecting against oxidative stress. Additionally, N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide may help to enhance the activity of certain chemotherapy drugs, making them more effective at killing cancer cells.
Biochemical and Physiological Effects:
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and antitumor effects. It has also been shown to have a protective effect on the liver, making it a potential candidate for use in the treatment of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide in lab experiments is its antioxidant properties, which can help protect against oxidative stress and other forms of cellular damage. However, one limitation of using N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide is that it may interfere with the activity of certain enzymes, making it difficult to study their function.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide. One area of interest is the development of new drug formulations that can enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzyl chloride with sodium methanesulfinate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with thioacetic acid, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have antioxidant properties that can help protect against the damaging effects of chemotherapy and radiation therapy. Additionally, N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been shown to have antitumor effects, making it a promising candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-9-6-4-5-8(10(9)15-2)7-11-16(3,12)13/h4-6,11H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRFJHZKWQCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)

![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)


![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)


![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)